molecular formula C14H7N3O6 B11713160 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione CAS No. 53555-13-8

4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione

Cat. No.: B11713160
CAS No.: 53555-13-8
M. Wt: 313.22 g/mol
InChI Key: LBUHGTLIWWVUBG-UHFFFAOYSA-N
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Description

4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of nitro groups and an isoindole core, which contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-nitrophenylhydrazine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound .

Mechanism of Action

The mechanism of action of 4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole core and the presence of two nitro groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

53555-13-8

Molecular Formula

C14H7N3O6

Molecular Weight

313.22 g/mol

IUPAC Name

4-nitro-2-(4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7N3O6/c18-13-10-2-1-3-11(17(22)23)12(10)14(19)15(13)8-4-6-9(7-5-8)16(20)21/h1-7H

InChI Key

LBUHGTLIWWVUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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